N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14814089
InChI: InChI=1S/C21H13F2N3O/c22-15-7-5-8-16(23)20(15)26-21(27)14-12-19(18-10-3-4-11-24-18)25-17-9-2-1-6-13(14)17/h1-12H,(H,26,27)
SMILES:
Molecular Formula: C21H13F2N3O
Molecular Weight: 361.3 g/mol

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14814089

Molecular Formula: C21H13F2N3O

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C21H13F2N3O
Molecular Weight 361.3 g/mol
IUPAC Name N-(2,6-difluorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C21H13F2N3O/c22-15-7-5-8-16(23)20(15)26-21(27)14-12-19(18-10-3-4-11-24-18)25-17-9-2-1-6-13(14)17/h1-12H,(H,26,27)
Standard InChI Key IHECHUNKORJULE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=CC=C4F)F

Introduction

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound featuring a quinoline core with significant substitutions. It includes a difluorophenyl group and a pyridine moiety, contributing to its unique chemical properties. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis

The synthesis of N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. These steps may vary based on specific starting materials and desired yields. Generally, the synthesis of quinoline derivatives involves reactions such as condensation, cyclization, and substitution reactions.

Biological Activity

This compound exhibits notable biological activity, particularly in the context of anticancer research. Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival. The presence of fluorine substituents can enhance binding affinity to biological targets, thereby increasing the compound's efficacy as a therapeutic agent. Preliminary studies suggest that this compound may also exhibit antimicrobial properties.

Comparison with Analogues

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide stands out due to its specific difluoro substitution pattern, which significantly influences both its chemical reactivity and biological activity compared to its analogs. For example, N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide contains a chlorine atom instead of fluorine, making it less reactive than the difluoro analog.

CompoundStructural FeaturesUnique Aspects
N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamideDifluorophenyl and pyridin-2-yl groupsEnhanced lipophilicity and biological activity
N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideChlorine atom on phenyl ringLess reactive than difluoro analog
N-(2,5-difluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideFluorine atoms instead of chlorinePotentially different biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator